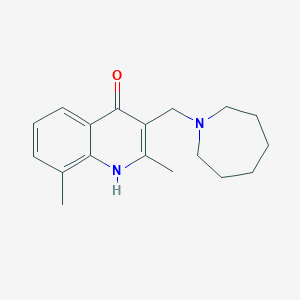

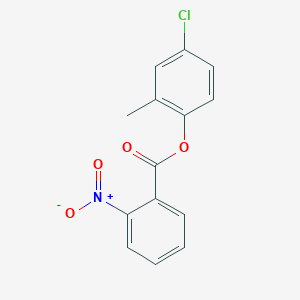

N-benzyl-N-isopropyl-N'-3-pyridinylthiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Thiourea derivatives, including N-benzyl-N-isopropyl-N'-3-pyridinylthiourea, are typically synthesized through reactions involving isothiocyanates and amines. For instance, the reaction of 3-amino-2-chloropyridine with benzoyl isothiocyanate at room temperature can lead to thiourea compounds with distinct dihedral angles between the benzene and pyridine rings, as observed in closely related compounds (Yu‐Jie Ding et al., 2009). Another method involves the interaction of functionally substituted pyridines with ethyl and phenylisothiocyanates, which results in thiourea derivatives containing a pyridine moiety, demonstrating the versatility of synthesis approaches (O. Nurkenov et al., 2021).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by specific dihedral angles between the constituent rings and intramolecular hydrogen bonding, which influences their supramolecular arrangement. For example, in N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea, the thiourea group forms dihedral angles with the benzene and pyridyl rings, contributing to the formation of an infinite supramolecular structure through intermolecular hydrogen-bond interactions (Yu‐Jie Ding et al., 2009).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions that modify their structure and properties. For example, the oxidative C–S bond formation strategy can be employed to synthesize biologically potent compounds from heteroaryl-thioureas, showcasing a metal-free approach with a broad substrate scope (A. Mariappan et al., 2016). Intramolecular cyclization reactions of N-acyl- and N-allyl-N'-(2-oxo-1,2-dihydro-pyridin-3-yl)thiourea demonstrate the dynamic reactivity of thiourea derivatives, leading to the formation of thiazin-4-one and thiazoline derivatives (I. Kulakov et al., 2014).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular geometry and hydrogen-bonding patterns. For instance, the crystal structure analysis of 1-benzoyl-3-(3,4-dimethoxyphenyl)thiourea reveals how intramolecular N-H...O hydrogen bonding and quasi-aromatic pseudo-ring stacking interactions affect the compound's solid-state organization (Andrzej Okuniewski et al., 2017).

Chemical Properties Analysis

The chemical properties of N-benzyl-N-isopropyl-N'-3-pyridinylthiourea, such as acidity, basicity, reactivity with electrophiles and nucleophiles, and coordination ability with metals, are crucial for its application in chemical synthesis and potential biological activity. The versatility in coordination patterns, as seen in the reaction system of N-benzoyl-N′-(2-pyridyl)thiourea with CuCl2, highlights the compound's ability to form diverse structures under different reaction conditions (Gang Li et al., 2002).

Propiedades

IUPAC Name |

1-benzyl-1-propan-2-yl-3-pyridin-3-ylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3S/c1-13(2)19(12-14-7-4-3-5-8-14)16(20)18-15-9-6-10-17-11-15/h3-11,13H,12H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUOJDDXVLKCOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)C(=S)NC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795963 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5594653.png)

![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594676.png)

![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5594691.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methyl-1-benzothien-2-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5594719.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)

![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)